Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate
Description
Cholest-5-en-3-ol (3β)-, 2-propynyl carbonate is a cholesterol derivative in which the hydroxyl group at the C3 position of cholesterol is esterified with a 2-propynyl (propargyl) carbonate group. The parent compound, cholest-5-en-3-ol (3β) (cholesterol), is a sterol integral to cell membrane structure and precursor to bioactive molecules.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-ynyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-7-19-33-29(32)34-24-15-17-30(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)31(27,6)18-16-28(25)30/h1,11,21-22,24-28H,8-10,12-20H2,2-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAMZFUXJMSJTD-GTPODGLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC#C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC#C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-07-8 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-propyn-1-yl carbonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33985-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(2-propyn-1-yl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033985078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-propyn-1-yl carbonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate typically involves the reaction of Cholest-5-en-3-ol (3beta)- with 2-propynyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Cholesterol Carbonate Derivatives
*Calculated based on cholesterol (C₂₇H₄₆O) + 2-propynyl carbonate (C₃H₃O₃).
Key Observations :
- 2-Propynyl Group : The smallest substituent in this series, imparting high reactivity due to the terminal alkyne bond. This contrasts with the long hydrophobic chains of oleyl (C18:1) and isostearyl (branched C18) groups, which enhance lipid solubility and liquid crystal behavior .
- Aromatic vs. Aliphatic Substituents: The p-nonylphenyl group introduces aromaticity, likely increasing thermal stability compared to aliphatic derivatives .
Physical and Chemical Properties
- Solubility : The 2-propynyl derivative is expected to exhibit lower lipid solubility than long-chain analogs (e.g., oleyl carbonate) due to its shorter substituent.
- Phase Behavior : Oleyl and isostearyl derivatives form liquid crystals, critical for optoelectronic applications. The 2-propynyl analog may lack such mesogenic properties due to its linear, rigid structure .
- Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), making it valuable for bioconjugation and polymer synthesis .
Biological Activity
Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate, a derivative of cholesterol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a cholesterol backbone modified with a propynyl carbonate group. The molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Cholesterol Modulation : As a cholesterol derivative, it may influence lipid metabolism and cellular membrane dynamics.
- Antioxidant Properties : Preliminary studies suggest that cholesteryl derivatives can exhibit antioxidant activities, potentially reducing oxidative stress in cells.
- Cell Signaling : There is evidence that compounds similar to cholest-5-en-3-ol can modulate signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Viability : Studies using various cancer cell lines have shown that this compound can inhibit cell proliferation at specific concentrations, indicating potential anti-cancer properties.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 25 | Inhibition of growth |
| HeLa (Cervical) | 30 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
In Vivo Studies
In vivo studies have further elucidated the compound's biological effects:
- Anti-inflammatory Effects : Animal models have demonstrated that cholest-5-en-3-ol can reduce markers of inflammation when administered at therapeutic doses.
- Neuroprotective Effects : Research indicates potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.
Case Study 1: Cancer Treatment
A study conducted on the efficacy of cholest-5-en-3-ol in treating breast cancer showed promising results. The compound was administered to mice with induced tumors, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, cholest-5-en-3-ol was shown to protect neuronal cells from amyloid-beta-induced toxicity. Treated cells exhibited lower levels of oxidative stress markers and improved cell viability compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
